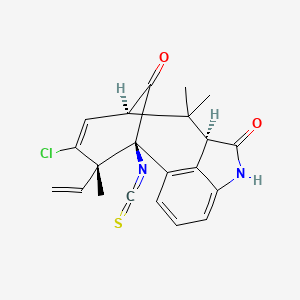

welwitindolinone C isothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19ClN2O2S |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

(2S,3S,6R,8R)-4-chloro-3-ethenyl-2-isothiocyanato-3,7,7-trimethyl-10-azatetracyclo[6.6.1.12,6.011,15]hexadeca-1(15),4,11,13-tetraene-9,16-dione |

InChI |

InChI=1S/C21H19ClN2O2S/c1-5-20(4)14(22)9-12-17(25)21(20,23-10-27)11-7-6-8-13-15(11)16(18(26)24-13)19(12,2)3/h5-9,12,16H,1H2,2-4H3,(H,24,26)/t12-,16+,20+,21+/m0/s1 |

InChI Key |

AVHUCHOOGRXBJM-CDHZIWFJSA-N |

Isomeric SMILES |

C[C@]1(C(=C[C@H]2C(=O)[C@@]1(C3=C4[C@@H](C2(C)C)C(=O)NC4=CC=C3)N=C=S)Cl)C=C |

Canonical SMILES |

CC1(C2C=C(C(C(C2=O)(C3=C4C1C(=O)NC4=CC=C3)N=C=S)(C)C=C)Cl)C |

Synonyms |

WC-NCS welwistatin welwitindolinone C isothiocyanate |

Origin of Product |

United States |

Molecular Architecture and Structural Features

Core Skeletal Framework: Bicyclo[4.3.1]decane System

At the heart of welwitindolinone C isothiocyanate lies a distinctive bicyclo[4.3.1]decane ring system. nih.govcore.ac.uknih.govnih.gov This bridged bicyclic core is a defining characteristic of the welwitindolinone family of natural products and is crucial to its three-dimensional architecture. nih.govnih.govnih.gov The construction of this strained and sterically congested framework represents a significant hurdle in the total synthesis of the molecule. nih.gov Numerous synthetic strategies have been developed to assemble this core, including palladium-catalyzed tandem enolate allylation/arylation reactions and indolyne cyclizations. acs.orgacs.org The rigidity of this bicyclic system influences the reactivity of the functional groups attached to it. acs.org

Key Stereochemical Characteristics

The molecule's complexity is further enhanced by its specific stereochemistry, which includes multiple stereogenic centers and quaternary carbons.

This compound possesses four stereogenic centers, contributing to its chirality and specific optical activity. core.ac.ukbham.ac.uk The precise spatial arrangement of substituents at these centers is critical for its biological activity. Synthetic approaches to this molecule must therefore be highly stereocontrolled to ensure the formation of the correct diastereomer. nih.gov

The structure features three quaternary carbon centers, adding another layer of synthetic complexity. core.ac.ukbham.ac.uk One of these is a heavily substituted carbon at the C12 position, adjacent to a tertiary center, creating a sterically demanding environment. nih.gov The creation of these quaternary centers, particularly the one adjacent to the vinyl chloride group, is a key challenge that has been addressed through various innovative synthetic methods. organic-chemistry.org

Unique and Reactive Functionalities

Beyond its core skeleton and stereochemistry, this compound is adorned with several unique and reactive functional groups that are integral to its identity.

One of the most striking features of the molecule is the isothiocyanate group located at a bridgehead position (C11). nih.govcore.ac.uk This functionality is relatively rare in natural products and its placement at a sterically hindered bridgehead carbon presents a significant synthetic challenge. nih.gov Late-stage functionalization strategies, such as intramolecular nitrene C-H insertion, have been employed to install this group. nih.govacs.org

The presence of a vinyl chloride group is another distinctive feature of this compound. core.ac.uknih.gov The installation of this functionality has proven to be a non-trivial task in total synthesis. nih.govacs.org Various methods have been explored for its introduction, including the electrophilic chlorination of a hydrazone intermediate. nih.govacs.org The electronic and steric environment around the double bond, influenced by the adjacent quaternary center, complicates this transformation. organic-chemistry.orgrsc.org

Oxindole (B195798) Moiety

Research into the synthesis of the welwitindolinones has led to detailed characterization of the oxindole and its precursors. X-ray crystallography has been instrumental in confirming the relative and absolute stereochemistry of the oxindole portion within the complex tetracyclic system. acs.org Furthermore, extensive NMR studies have been conducted to elucidate the structure, with some research leading to the correction of initially reported spectral data for related oxidized welwitindolinones. nih.gov The C3 position of the oxindole is a stereocenter, and in some related compounds like 3-hydroxy-N-methylthis compound, its configuration has been unambiguously determined through 2D-NOESY experiments. nih.gov

The table below summarizes key research findings related to the oxindole moiety of N-methylthis compound and its derivatives.

| Feature | Research Finding | Source(s) |

| Structural Type | 3,4-disubstituted oxindole | nih.gov |

| Synthetic Origin | Typically formed via oxidation of an indole (B1671886) core. acs.org A two-step procedure involving C2 bromination and hydrolysis has been employed. nih.gov | nih.govacs.org |

| Stereochemistry | The oxidation of the indole core can occur with excellent diastereoselectivity. acs.org The structure, including the oxindole moiety, has been confirmed by X-ray crystallography. acs.org | acs.org |

| Related Derivatives | The oxidized derivative, 3-hydroxy-N-methylthis compound, also features the oxindole core. nih.govnih.gov | nih.govnih.gov |

| Spectroscopic Confirmation | The stereochemistry of the related C3-hydroxylated derivative was confirmed using 2D-NOESY NMR experiments. nih.gov | nih.gov |

The following table presents selected structural data for the core welwitindolinone framework.

| Structural Component | Description | Source(s) |

| Core Skeleton | Bicyclo[4.3.1]decane ring system within a tetracyclic scaffold. | nih.govacs.org |

| Key Functional Groups | 3,4-disubstituted oxindole, bridgehead isothiocyanate (C11), substituted cyclohexyl ring. | nih.gov |

| Synthetic Challenge | The densely functionalized and congested nature of the bicyclic framework has made it a formidable synthetic target for many years. | nih.govillinois.edu |

Biosynthetic Hypotheses and Investigations

Proposed Biosynthetic Pathways

The biosynthesis of welwitindolinone C isothiocyanate is believed to be intricately linked to the broader family of hapalindole-type alkaloids. nih.govnih.gov It is proposed that these compounds, including the welwitindolinones, fischerindoles, and hapalindoles, all originate from a common biosynthetic pathway that diverges at later stages. nih.govnih.gov This divergence is orchestrated by a suite of specialized "tailoring" enzymes, such as oxygenases, methyltransferases, and prenyltransferases, which modify a common core structure to produce the observed chemical diversity. nih.govnih.gov

The proposed pathway to the welwitindolinones involves several key steps. A central hypothesis suggests that the tricyclic hapalindoles can be oxidized to form a putative intermediate, which then undergoes an acid-catalyzed or enzyme-mediated cyclization to create the characteristic welwitindolinone scaffold. nih.gov Further oxidative modifications and rearrangements are then thought to lead to the various welwitindolinone analogs. nih.gov The organization of the welwitindolinone biosynthetic gene cluster is notably conserved across different producing strains, yet it is distinct from the gene clusters responsible for hapalindole and ambiguine (B12290726) biosynthesis. nih.gov

Putative Precursors and Intermediates

Several key molecules have been identified as putative precursors and intermediates in the biosynthesis of this compound.

Geranyl pyrophosphate (GPP): This common isoprenoid is a fundamental building block. illinois.edu It is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org GPP provides the ten-carbon isoprenoid unit that becomes a significant part of the final alkaloid structure. nih.govnih.gov

3-((Z)-2'-isocyanoethenyl)indole: This indole (B1671886) derivative is another crucial starting material. illinois.edu

12-epi-hapalindole E isonitrile: This compound is considered a key intermediate. illinois.edu It is thought to be formed from the cyclization of 3-((Z)-2'-isocyanoethenyl)indole and geranyl pyrophosphate. illinois.edu This intermediate then serves as a branching point, leading to the formation of various hapalindole-related alkaloids, including the welwitindolinones. illinois.edu

Isocyano epoxide: The formation of an isocyano epoxide intermediate has been proposed as a critical step. illinois.edu This epoxide could then undergo further cyclization and rearrangement to form the complex bicyclo[4.3.1]decane ring system characteristic of N-methylwelwitindolinone C isonitrile. illinois.edu

Enzymatic Transformations and Mechanistic Insights

The conversion of precursors into the final welwitindolinone structure involves several complex enzymatic reactions and chemical mechanisms.

Chloronium Ion-Induced Cyclization: A key proposed step in the formation of the hapalindole core is a chloronium ion-induced cyclization. illinois.edu This reaction is believed to occur between 3-((Z)-2'-isocyanoethenyl)indole and geranyl pyrophosphate to yield 12-epi-hapalindole E isonitrile. illinois.edu In the context of welwitindolinone A synthesis, a chloronium ion-mediated semi-pinacol rearrangement has been utilized to install a neopentyl chlorine atom and a quaternary carbon center simultaneously. nih.gov

Origin of the Isothiocyanate Group: The isothiocyanate functional group (–N=C=S) is a distinctive feature of this compound. wikipedia.org While the precise enzymatic mechanism for its introduction in welwitindolinones is an area of ongoing research, in many other natural products, isothiocyanates are derived from the enzymatic conversion of glucosinolates. wikipedia.orgnih.govfoodandnutritionjournal.org This process is catalyzed by the myrosinase enzyme. nih.govfoodandnutritionjournal.org It has been suggested that the isothiocyanate in welwitindolinones could originate from an inorganic sulfur-containing species. illinois.edu

Comparative Biogenesis with Related Alkaloids

The biosynthesis of welwitindolinones is best understood in the context of related alkaloid families, namely the hapalindoles and fischerindoles, all produced by cyanobacteria. nih.govnih.gov

Hapalindoles: These are considered the parent structures from which welwitindolinones and fischerindoles are derived. nih.govnih.gov The initial steps of the biosynthetic pathway, leading to a common indole-isonitrile intermediate, are shared. nih.gov

Fischerindoles: Like welwitindolinones, fischerindoles are thought to arise from the diversification of the hapalindole pathway through the action of specific tailoring enzymes. nih.govnih.gov A revised biosynthetic hypothesis suggests that welwitindolinone A could arise from an oxidative ring contraction of 12-epi-fischerindole I, which in turn is formed from the oxidation of other hapalindole precursors. nih.gov

The comparative analysis of the biosynthetic gene clusters for these alkaloid families has revealed that while they share a common origin, the welwitindolinone gene cluster has a distinct and conserved organization. nih.gov This genetic divergence underlies the specialized enzymatic steps that lead to the unique and complex structure of this compound. nih.gov

Synthetic Chemistry of Welwitindolinone C Isothiocyanate

Strategic Approaches to Total Synthesis

The total synthesis of a complex natural product like welwitindolinone C isothiocyanate requires a robust and well-considered strategic plan. The initial approaches focused on deconstructing the molecule into simpler, more accessible fragments and identifying the most significant challenges in its assembly.

Retrosynthetic analysis reveals several key challenges in the synthesis of this compound, primarily centered on the construction of the congested tetracyclic core and the installation of its unique functional groups. Multiple research groups have devised distinct disconnection strategies to tackle this complex target.

A common theme in several approaches is the late-stage functionalization to install the most sensitive groups. For instance, the Garg group envisioned that the final natural product could be derived from a bicyclic intermediate through late-stage functionalization of the C11 bridgehead position to introduce the isothiocyanate. nih.gov This strategy postpones the installation of the reactive isothiocyanate group, avoiding potential complications in earlier steps. Their retrosynthesis further disconnected the molecule at the oxindole (B195798) and vinyl chloride moieties, tracing the core back to an indole (B1671886) precursor. nih.gov The key disconnection for the bicyclo[4.3.1] core itself was an intramolecular addition of an enolate to an "indolyne" intermediate. nih.gov

The Rawal group's strategy also centered on a convergent assembly. acs.org Their retrosynthesis identified a key tetracyclic intermediate that could serve as a branching point for synthesizing multiple members of the welwitindolinone C family. acs.org This intermediate was disconnected through a palladium-catalyzed enolate arylation and a Lewis acid-mediated alkylative coupling, starting from simpler cyclohexanone (B45756) and indole-based precursors. acs.org

Another approach, reported by the Funk group, involved a retrosynthetic plan where the bridged tetracyclic system was constructed using an intramolecular cycloaddition reaction. nih.gov This strategy aimed to form a pentacyclic oxindole intermediate that already contained the core structure of the welwitindolinone. nih.gov This intermediate was envisioned to arise from the alkylation of a silyl (B83357) ketene (B1206846) aminal with a substituted furan (B31954). nih.gov Martin's group also proposed a retrosynthesis where a late-stage intermediate could be elaborated through a series of refunctionalizations and alkylations, with the core being assembled via a double allylic alkylation of a tricyclic keto ester. nih.gov

Table 1: Key Retrosynthetic Disconnections for this compound

| Synthetic Strategy | Key Disconnection | Precursors | Research Group |

|---|---|---|---|

| Indolyne Cyclization | Intramolecular enolate addition to indolyne; Late-stage C11 functionalization | Carvone (B1668592) derivative, Indole precursor | Garg nih.gov |

| Pd-catalyzed Enolate Arylation | Intramolecular Pd-catalyzed enolate arylation; Lewis-acid mediated coupling | Cyclohexanone and Indole derivatives | Rawal acs.org |

| Intramolecular Cycloaddition | Alkylation/Cyclization cascade | Silyl ketene aminal, Furan alcohol | Funk nih.gov |

The synthesis of this compound has been a long-standing problem, with more than ten laboratories reporting progress toward the bicyclic members of the family over nearly two decades. nih.govacs.org Early efforts were plagued by the molecule's dense array of functionality, which includes a 3,4-disubstituted oxindole, a heavily substituted cyclohexyl ring, and the sterically congested bridgehead isothiocyanate at C11. nih.gov

Key challenges that consistently emerged during early synthetic campaigns included:

Construction of the Bicyclo[4.3.1]decane Core: Assembling this strained, bridged ring system proved to be a significant hurdle. nih.govillinois.edu Many early attempts focused on developing methods to form this core, but completion of the full natural product remained elusive for years. nih.gov

Installation of the C12 Quaternary Stereocenter: The creation of the quaternary carbon at the C12 position, adjacent to another tertiary center, within the congested bicyclic framework was a major stereochemical challenge. nih.govcore.ac.uk

Formation of the C4–C11 Bond: The high reactivity needed to form the bond between the indole C4 and the bridgehead C11, creating a tertiary center next to the C12 quaternary center, was difficult to achieve with conventional methods. nih.gov

Bridgehead Functionalization: Introducing the isothiocyanate group at the sterically hindered C11 bridgehead position was a formidable task. nih.govnih.gov Intermolecular approaches were generally unsuccessful, necessitating the development of intramolecular strategies. nih.gov

Installation of the Vinyl Chloride: A key challenge in synthesizing N-methylthis compound specifically is the installation of the C13 vinyl chloride. acs.org This required careful manipulation of reactivity to avoid undesired skeletal rearrangements. scilit.com

These exhaustive efforts, while initially not yielding the final product, resulted in the creation of several elegant methods for generating the core bicycle, paving the way for the eventual successful total syntheses. nih.gov The first total synthesis of any [4.3.1]-bicyclic welwitindolinone was achieved by Rawal and co-workers in 2011. nih.gov

Advanced Methodologies for Bicyclo[4.3.1]decane Core Assembly

Overcoming the challenges of core construction required the application and development of advanced synthetic methodologies. Strategies involving intramolecular cycloadditions, palladium-catalyzed cyclizations, and the use of highly reactive intermediates like indolynes proved to be particularly effective.

Intramolecular cycloaddition reactions offer a powerful method for rapidly building molecular complexity and forming multiple rings in a single, stereocontrolled step.

The Funk group developed a strategy using a type 2 intramolecular Diels-Alder (IMDA) reaction of a furan. nih.govacs.org This approach, however, was part of an earlier report that established proof of concept. nih.gov A more expedient strategy from the same group involved a Lewis acid-mediated cascade reaction. Treatment of a silyl ketene aminal with a furan alcohol in the presence of ZnI₂ initiated an alkylation followed by an intramolecular cyclization to yield a highly functionalized pentacyclic oxindole core structure as a single diastereomer. nih.gov

The Konopelski group reported a novel approach utilizing a transannular [3+2] nitrone cycloaddition. nih.gov In this key step, an olefin-containing intermediate was treated with N-methylhydroxylamine, which regioselectively formed a nitrone in situ. This nitrone then underwent a [3+2] cycloaddition to produce a polycyclic isoxazolidine, successfully installing the requisite bridgehead nitrogen and forming the core structure. nih.gov

Other cycloaddition strategies have also been explored. Trost and colleagues developed a palladium-catalyzed enantioselective [6+3] trimethylenemethane cycloaddition onto a tropone (B1200060) nucleus to generate the bicyclo[4.3.1]decadiene system, which was then elaborated via an intramolecular [4+2] cycloaddition to form the oxindole core. bohrium.com

Table 2: Examples of Intramolecular Cycloaddition Strategies

| Cycloaddition Type | Key Reaction | Precursor | Result | Research Group |

|---|---|---|---|---|

| Alkylation/Cyclization Cascade | Lewis acid mediated alkylation of silyl ketene aminal followed by intramolecular cyclization | Silyl ketene aminal, Furan alcohol | Highly functionalized welwitindolinone core | Funk nih.gov |

| [3+2] Dipolar Cycloaddition | Transannular nitrone cycloaddition | Olefinic diazoketone | Isoxazolidine-fused core with bridgehead nitrogen | Konopelski nih.gov |

| [6+3] and [4+2] Cycloadditions | Pd-catalyzed [6+3] cycloaddition followed by intramolecular [4+2] cycloaddition | Tropone, Trimethylenemethane precursor | Bicyclo[4.3.1]decadiene, then tetracyclic core | Trost bohrium.com |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they have been pivotal in several successful approaches to the welwitindolinone core.

The Rawal group's unified synthesis of three welwitindolinone C alkaloids prominently features a palladium-catalyzed intramolecular enolate arylation. acs.org This key transformation was used to construct the central bicyclo[4.3.1]decane ring system from a linear precursor containing an indole and a cyclohexanone moiety. acs.org The Martin group also employed an intramolecular palladium-catalyzed enolate arylation to form a key tricyclic intermediate. nih.govnih.gov

A distinct and highly efficient approach was developed by the Hatakeyama group, who described a palladium-catalyzed tandem enolate allylation/arylation reaction. nih.govresearchgate.net This strategy expeditiously constructs the bicyclo[4.3.1]decane ring system in a highly stereocontrolled manner, furnishing a tetracyclic indole skeleton in excellent yield. researchgate.netacs.org

Garg's synthesis also utilized palladium catalysis, not for the core construction, but in a late-stage nitrene C-H insertion reaction promoted by a silver catalyst to functionalize the C11 bridgehead. nih.govnih.gov

A particularly innovative strategy for forging the congested C4–C11 bond involves the use of a highly reactive indolyne intermediate. The Garg group pioneered this approach in their first total synthesis of (–)-N-methylthis compound. nih.govacs.org

In the key complexity-generating step, a bromoindole precursor was treated with sodium amide (NaNH₂) to generate a strained indolyne in situ. nih.govnih.gov This highly electrophilic intermediate was then trapped by an intramolecular tethered enolate, leading to the direct formation of the complete [4.3.1]-bicyclic scaffold. nih.govacs.org This use of an indolyne was advantageous as its high reactivity enabled the formation of the sterically demanding C4–C11 bond, creating a tertiary center adjacent to the C12 quaternary stereocenter. nih.gov This strategy represents an umpolung, or reversal of polarity, of the indole's typical nucleophilic character. nih.gov The success of this indolyne cyclization provided a powerful entry into the welwitindolinone family and validated the use of such strained intermediates in complex molecule synthesis. nih.govacs.org

Alkylation/Cyclization Cascade Reactions

The construction of the welwitindolinone core has been efficiently achieved through cascade reactions that rapidly build molecular complexity from simpler starting materials. A notable strategy involves a one-pot Lewis acid-mediated alkylation/cyclization sequence. nih.govnih.gov This process begins with the alkylation of a silylketene aminal with a furan alcohol, which then undergoes an intramolecular cyclization. nih.govnih.gov

One specific application of this method utilized zinc iodide (ZnI₂) in acetonitrile (B52724) to mediate the alkylation of silylketene aminal 15 with furan alcohol 14 . This reaction formed a furan intermediate (12 ) which subsequently cyclized to produce the highly functionalized cycloadduct 10 as a single diastereomer in a 41% yield. nih.gov This cascade reaction is highly stereoselective, establishes two all-carbon quaternary centers, sets two stereocenters, and assembles the majority of the carbon skeleton of the welwitindolinone B and C families. nih.gov The relative stereochemistry of the resulting core structure has been confirmed through X-ray crystallography. nih.gov

An alternative convergent approach to the bicyclo[4.3.1]decane ring system involves a sequence of a Lewis acid-mediated alkylative coupling followed by a palladium-catalyzed intramolecular enolate arylation. acs.orgnih.gov This method has been instrumental in creating the tetracyclic core of N-methylthis compound. nih.gov

Table 1: Key Alkylation/Cyclization Cascade Reaction

| Reactants | Reagents & Conditions | Product | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Silylketene aminal 15 + Furan alcohol 14 | ZnI₂, Acetonitrile | Cycloadduct 10 | 41% | Forms bicyclic core, sets two quaternary centers and two stereocenters stereoselectively. | nih.gov |

Installation of Complex Functionalities and Stereocenters

Following the construction of the core bicyclic system, the introduction of specific functional groups and the control of stereochemistry are paramount.

The installation of the isothiocyanate group at the sterically congested C11 bridgehead position is a significant synthetic hurdle. Two primary strategies have emerged: the Curtius rearrangement and intramolecular nitrene C-H insertion.

The Curtius rearrangement provides a reliable method for converting a carboxylic acid derivative, via an acyl azide (B81097), into an isocyanate. nih.gov This reaction proceeds with complete retention of the migrating group's stereochemistry. nih.gov In the context of welwitindolinone synthesis, a bridgehead methyl ester is often used as a precursor to the required acyl azide. nih.gov The rearrangement then installs the bridgehead isocyanate unit. acs.orgacs.org This approach was utilized in an efficient synthesis of the core bicyclo[4.3.1]decane ring system of the welwitindolinones. acs.orgacs.org The thermal decomposition of the acyl azide to the isocyanate is believed to be a concerted process. wikipedia.org

A more direct and late-stage approach to functionalize the C11 bridgehead is through an intramolecular nitrene C–H insertion. nih.govacs.orgthieme-connect.com This powerful transformation forges the critical C-N bond in a single step from a carbamate (B1207046) precursor. nih.gov In the total synthesis of (–)-N-methylthis compound, a key carbamate intermediate was subjected to conditions that generate a nitrene, which then inserts into the C11–H bond. nih.gov

A significant challenge with this reaction was the competing insertion into other C-H bonds. To overcome this, a strategic deuterium (B1214612) kinetic isotope effect was employed. nih.govacs.org By installing a deuterium atom at a competing insertion site, the rate of C-D bond cleavage was slowed relative to the desired C-H insertion at the bridgehead position, thereby improving the yield and efficiency of the key C-N bond formation. nih.gov For instance, studies on carbamate substrates showed improved outcomes for the desired nitrene insertion. nih.gov

Table 2: Comparison of Bridgehead Functionalization Methods

| Method | Precursor | Key Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Curtius Rearrangement | Bridgehead methyl ester | Acyl azide, Isocyanate | Stereoretentive, reliable for installing isocyanate from a carboxylic acid derivative. | acs.orgnih.gov |

| Nitrene C–H Insertion | Carbamate | Nitrene | Late-stage C-H functionalization, efficiency improved by kinetic isotope effect. | nih.govnih.gov |

The C13 vinyl chloride is a distinguishing feature of this compound. Its stereoselective installation represents a key challenge. acs.org A successful strategy involved the electrophilic chlorination of a C13 hydrazone intermediate. acs.org This approach required careful manipulation of the reactivity of various carbonyl groups within the tetracyclic core. To avoid undesired reactions, an aldehyde functionality was protected as a dioxolane. acs.org The remaining ketone at C13 was then condensed with hydrazine (B178648) to form the necessary hydrazone, which was subsequently treated with an electrophilic chlorine source to furnish the vinyl chloride moiety. acs.org This sequence had to be carefully orchestrated to circumvent a facile skeletal rearrangement. acs.org

The welwitindolinone skeleton is characterized by a dense arrangement of stereocenters, including multiple quaternary carbons, the stereoselective construction of which is a formidable synthetic challenge. nih.govnih.gov The inherent steric hindrance associated with the formation of these centers requires carefully designed strategies. nih.govrsc.org

The alkylation/cyclization cascade reaction mentioned previously is one effective method, establishing two all-carbon quaternary centers with high stereoselectivity in a single step. nih.gov In other approaches, palladium-catalyzed reactions have been pivotal. For example, an intramolecular palladium-catalyzed enolate arylation has been used to create the bicyclic skeleton, inherently setting a quaternary center. nih.govacs.org

For related welwitindolinone structures, a chloronium ion-mediated semi-pinacol rearrangement has been employed to simultaneously install a neopentyl chlorine and a quaternary center at C10 with high stereoselectivity. nih.gov The control of stereochemistry is often substrate-dependent, and the alkyl chloride substituent adjacent to a quaternary center can be prone to undesired side reactions under basic conditions. acs.org The development of methods for the modular control of substituents on a quaternary center is an area of active research. princeton.edu

Oxindole Formation and Functionalization

The construction of the characteristic 3,4-disubstituted oxindole moiety is a critical phase in the synthesis of this compound. nih.gov A key strategy involves the late-stage oxidation of an indole precursor to form the oxindole ring. nih.govacs.org This transformation must be highly diastereoselective to establish the correct stereochemistry at the C3 position.

One successful approach utilized an indolyne cyclization to first assemble the bicyclo[4.3.1]decane core. nih.govacs.org Subsequent oxidation of the indole core within this complex scaffold was achieved with excellent diastereoselectivity, yielding the desired oxindole structure. acs.org The regioselectivity of this oxidation is crucial, particularly when other reactive sites are present in the molecule. core.ac.uk For instance, the presence of a chlorine atom at the C2 position of the indole can direct the oxidation and also serve as a precursor for the oxindole functionality. core.ac.uk

Functionalization of the oxindole ring, particularly at the C3 position, is another significant step. In the synthesis of related welwitindolinones, the introduction of a hydroxyl group at C3 was accomplished by treating the corresponding isothiocyanate with potassium hexamethyldisilazide (KHMDS) followed by Davis's oxaziridine. acs.org This reaction proceeded with high diastereoselectivity, affording a single isomer. acs.org

Expedient and Unified Synthetic Routes

Common Intermediate Approaches for Welwitindolinone Alkaloids

The structural similarities among the welwitindolinone alkaloids have spurred the development of unified synthetic strategies that rely on common intermediates. nih.govacs.orgorganic-chemistry.orgacs.orgscilit.com These approaches offer an efficient pathway to multiple members of the family from a single, advanced precursor. A notable example is the use of a tetracyclic intermediate which serves as a branching point for the synthesis of not only N-methylthis compound but also other analogues like N-methylwelwitindolinone D isonitrile. acs.orgnih.gov

This common intermediate can be synthesized through a series of key reactions, including a Lewis acid-mediated alkylative coupling and a palladium-catalyzed enolate arylation. acs.org From this versatile tetracycle, different welwitindolinones can be accessed by introducing specific functionalities. For instance, N-methylthis compound can be converted into N-methylwelwitindolinone C isonitrile through desulfurization. acs.orgnih.gov This highlights the power of a unified approach in accessing a diverse range of natural products.

Another convergent strategy involves the coupling of an indole iminium ion with a highly functionalized vinylogous silyl ketene acetal, followed by an intramolecular palladium-catalyzed cyclization. nih.gov This method allows for the rapid assembly of the complex tetracyclic core of N-methylthis compound. nih.gov

Enantiospecific Syntheses

The synthesis of this compound in its naturally occurring enantiomeric form requires enantiospecific strategies. nih.govorganic-chemistry.orgacs.orgscilit.com One successful enantiospecific total synthesis of (−)-N-methylthis compound started from the known carvone derivative. nih.gov This 17-step synthesis relies on several key transformations, including an indolyne cyclization and a late-stage nitrene insertion. nih.gov

Another asymmetric synthesis of (−)-N-methylthis compound was achieved from an enantioenriched acetate, which was obtained through a pig liver esterase-catalyzed resolution. nih.gov This approach also utilized a common tetracyclic intermediate, demonstrating the convergence of unified and enantiospecific strategies. nih.gov The development of enantioselective methods, such as asymmetric reactions involving aryne intermediates, is crucial for the efficient production of these biologically active molecules in their correct stereochemical form. acs.org

Synthetic Challenges and Problematic Transformations

The synthesis of this compound is fraught with challenges, demanding innovative solutions to overcome inherent chemical hurdles.

Differentiation of Reactive Groups

The welwitindolinone scaffold is adorned with multiple reactive functional groups, and their differentiation during synthesis is a significant challenge. For example, in a key intermediate containing three different carbonyl groups (an aldehyde, a ketone, and a bridging ketone), selective reaction at the desired site is paramount. acs.org The steric environment around these groups can sometimes be exploited to achieve selectivity; the congested nature of the bridging ketone at C10, for instance, makes it less likely to react with hydrazine compared to the other carbonyls. acs.org In other cases, protecting groups are necessary to mask certain functionalities while others are being transformed. acs.org

Steric Hindrance in Functionalization

The highly compact and sterically congested nature of the bicyclo[4.3.1]decane core of this compound poses a major obstacle to functionalization, particularly at the bridgehead positions. nih.govcore.ac.ukillinois.edu Intermolecular approaches to introduce substituents at the C11 bridgehead position have proven to be unsuccessful due to severe steric hindrance. nih.gov

To circumvent this, intramolecular strategies have been devised. A notable example is the use of a nitrene C–H insertion reaction to functionalize the C11 position. nih.gov This involves the formation of a carbamate precursor which, upon treatment with appropriate reagents, undergoes an intramolecular nitrene insertion to form an oxazolidinone. nih.gov This cyclic intermediate can then be hydrolyzed and oxidized to install the desired functionality at the sterically demanding bridgehead. nih.gov This innovative approach highlights the necessity of creative, intramolecular solutions to address the challenges posed by the steric congestion of the welwitindolinone framework.

Skeletal Rearrangements

The intricate and strained bicyclo[4.3.1]decane core of this compound presents unique challenges in its chemical synthesis, with several strategies encountering unexpected skeletal rearrangements. One notable instance occurred during attempts to install the C13 vinyl chloride moiety. The planned approach involved the electrophilic chlorination of a C13 hydrazone derived from a tetracyclic ketone intermediate. nih.gov However, the formation of this hydrazone proved problematic.

An attempt to protect the aldehyde group in the tetracyclic intermediate (compound 6 in the study by Rawal et al.) as a dioxolane led to a surprising structural reorganization. nih.gov Instead of the expected protection, heating the intermediate resulted in a facile skeletal rearrangement, a phenomenon also observed when heating the compound in toluene (B28343) without any reagents. nih.gov This rearrangement is rationalized as a dearomatizing Cope rearrangement between the indole and the adjacent vinyl group, which forms a macrocyclic intermediate (11 ). nih.gov This is followed by a rearomatization step to yield a vinylogous acid (12 ). nih.gov The process is facilitated by the rigidity of the bridged skeleton and the presence of electron-withdrawing groups that weaken the C11–C12 sigma bond. nih.gov Subsequent isomerization and an intramolecular aldol (B89426) reaction lead to the final rearranged product. nih.gov To circumvent this facile rearrangement, a modification of the substrate's reactivity was necessary to successfully install the crucial vinyl chloride group. acs.orgacs.orgscilit.com

Another type of rearrangement, a chloronium-ion induced semi-pinacol rearrangement, was explored to install the required quaternary center during the construction of the welwitindolinone core. nih.gov While this approach successfully created the desired carbon framework, it resulted in over-functionalization, which ultimately hindered the completion of the total synthesis through this specific route. nih.gov

Late-Stage Functionalization Difficulties

A significant hurdle in the total synthesis of N-methylthis compound is the functionalization of the sterically hindered C11 bridgehead position to introduce the isothiocyanate group. nih.gov This step is particularly challenging due to the congested nature of the bicyclic scaffold. nih.gov

In one of the first total syntheses of (–)-N-methylthis compound, researchers initially attempted to introduce the final substituent at C11 through intermolecular processes. nih.gov These attempts, however, were unsuccessful. nih.gov The steric congestion around the bridgehead carbon prevented direct substitution reactions. nih.gov

To overcome this significant obstacle, an intramolecular approach was devised. nih.govacs.org The strategy involved a late-stage intramolecular nitrene C–H insertion. nih.gov The key steps for this transformation are outlined in the table below.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Bicyclic Ketone Intermediate | i-Bu₂AlH | Secondary Alcohol | Reduction of the ketone to set up for carbamoylation. nih.gov |

| 2 | Secondary Alcohol | - | Carbamoylated Intermediate | Formation of the precursor for the nitrene insertion. nih.gov |

| 3 | Carbamoylated Intermediate | - | C11-Functionalized Product | Intramolecular nitrene C-H insertion to functionalize the sterically congested C11 bridgehead. nih.gov |

This innovative workaround, placing the reactive nitrene in proximity to the target C-H bond via an intramolecular tether, successfully bypassed the steric hindrance that plagued intermolecular approaches, enabling the completion of the natural product's total synthesis. nih.govacs.org

Progress Towards Formal Syntheses and Core Structures

The complex architecture of this compound has spurred the development of numerous synthetic strategies, leading to several formal syntheses and the successful construction of its core tetracyclic skeleton. nih.govcore.ac.uk A formal synthesis is achieved when a known intermediate that has previously been converted to the final natural product is synthesized. nih.govnih.gov

One successful formal synthesis of N-methylthis compound involved the preparation of a pivotal aldehyde intermediate, which was a key compound in Rawal's total synthesis. nih.govnih.gov This route featured several key transformations, including a Lewis acid-mediated coupling, an intramolecular enolate arylation, and an intramolecular allylic alkylation of a γ-acyloxyenone. nih.govnih.gov

Other innovative approaches to the core structure have been reported, each employing different key reactions to assemble the challenging bicyclo[4.3.1]decane system. nih.govnih.gov The table below summarizes some of the key strategies and their core-forming reactions.

| Lead Researcher/Group | Key Strategy/Reaction | Description | Reference(s) |

| Garg, N. K. | Indolyne Cyclization | An intramolecular addition of an enolate onto an in situ-generated indolyne was used to construct the [4.3.1]-bicyclic scaffold. nih.govacs.org | nih.gov, acs.org |

| Wood, J. L. | Transannular Nitrone Cycloaddition | A [3+2] dipolar cycloaddition of a nitrone across a ten-membered ring containing an olefin was used to form the heavily functionalized carbocyclic core. nih.gov | nih.gov |

| Martin, S. F. | Intramolecular Enolate Arylation | A convergent coupling followed by a palladium-catalyzed intramolecular cyclization via enolate arylation was used to form a functionalized tetracyclic core. acs.org | acs.org |

| Rawal, V. H. | Alkylative Coupling / Enolate Arylation | A Lewis acid-mediated alkylative coupling followed by a palladium-catalyzed enolate arylation reaction rapidly assembled the carbon core of the natural product. acs.org | acs.org |

| Simpkins, N. S. | Bridgehead Enolate Chemistry | After synthesizing the core skeleton, bridgehead positions were functionalized using bridgehead enolate chemistry. core.ac.uk | core.ac.uk |

These diverse approaches highlight the synthetic challenge posed by the welwitindolinone alkaloids and have led to the development of novel and powerful chemical reactions. nih.gov

Analog Synthesis and Derivatization for Structure-Activity Relationship Studies

A primary motivation for the total synthesis of this compound and its congeners is to enable the synthesis of analogs and derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov N-methylthis compound was identified as a potent reverser of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cell lines. nih.govnih.gov However, many of the initial biological studies were conducted before the isolation of more highly oxidized members of the family, leaving their biological profiles unexplored. nih.gov

Total synthesis provides a crucial pathway to access not only the natural products themselves but also novel, non-natural analogs that can help elucidate the key structural features required for biological activity. nih.govnih.gov By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups and stereocenters.

A unified synthetic strategy allows for a divergent approach, where a common intermediate can be used to generate multiple members of the welwitindolinone family and their derivatives. nih.gov For example, a concise synthesis of N-methylthis compound was leveraged to produce two other members of the welwitindolinone C group:

(-)-N-Methylwelwitindolinone C isonitrile : Achieved through selective desulfurization of the isothiocyanate. nih.govacs.org

(-)-3-Hydroxy-N-methylthis compound : Accessed via selective oxidation. nih.govacs.org

This approach not only confirmed the structures of these related natural products but also provided material for further biological evaluation. nih.gov The ability to adapt synthetic routes for analog synthesis is a key goal, as it facilitates the discovery of new C-C bond constructions and provides a platform to develop compounds with potentially improved therapeutic properties. nih.gov

Biological Activities and Molecular Mechanisms

Multi-Drug Resistance (MDR) Reversal Activity

One of the most significant biological functions of welwitindolinone C isothiocyanate is its capacity to reverse multi-drug resistance, a major obstacle in cancer chemotherapy. MDR allows cancer cells to survive treatment by actively expelling therapeutic agents, and this compound helps to restore the efficacy of these drugs.

The primary mechanism by which this compound reverses MDR is through the inhibition of the P-glycoprotein (P-gp) efflux pump nih.govacs.org. P-gp is an ATP-dependent transport protein that, when overexpressed in cancer cells, pumps a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and effectiveness.

Research demonstrates that this compound directly interacts with P-glycoprotein. This interaction was confirmed in studies using photoaffinity labeling with [3H]azidopine in membranes from P-gp-overexpressing SK-VLB-1 cells, where the compound inhibited the labeling of P-gp nih.gov. This indicates a direct binding or conformational interference with the protein. By inhibiting the pump's activity, the compound effectively increases the intracellular accumulation of co-administered chemotherapeutic agents. For instance, in SK-VLB-1 cells, this compound was shown to increase the accumulation of [3H]vinblastine nih.gov.

While effective, its potency in reversing P-gp-mediated resistance is reported to be weaker than its N-methylated analogue, N-methylthis compound nih.gov. The structural differences, specifically the methylation at the indole (B1671886) nitrogen, appear to significantly influence the compound's ability to interact with and inhibit the P-gp transporter nih.gov.

Table 1: Comparative Effect of this compound and Analogues on P-gp Activity

| Compound | Effect on [3H]vinblastine Accumulation in SK-VLB-1 Cells | Inhibition of [3H]azidopine Labeling of P-gp |

|---|---|---|

| N-methylthis compound | Strong Increase | Yes |

| This compound | Moderate Increase | Yes |

| Welwitindolinone C isonitrile | Inactive | No |

| Verapamil (Control) | Increase (less than N-methyl analogue) | Yes |

The cellular mechanism of MDR reversal by this compound is a direct consequence of its P-gp inhibitory action. In drug-resistant cancer cell lines, such as MCF-7/ADR (human breast adenocarcinoma), the compound restores sensitivity to a variety of natural product-based anticancer drugs nih.gov. By blocking the P-gp efflux pump, it prevents the removal of these drugs from the cell, allowing them to reach and maintain the necessary therapeutic concentrations at their intracellular targets.

This restored sensitivity has been observed for several classes of chemotherapeutics, including Vinca alkaloids (vinblastine), taxanes (taxol), anthracyclines (daunomycin), and others like actinomycin D and colchicine nih.gov. Importantly, its activity is specific to P-gp-mediated resistance, as it does not affect the cytotoxicity of drugs like cisplatin, which are not substrates for the P-gp pump nih.gov. This specificity underscores its targeted mechanism against a key driver of multi-drug resistance.

Antimitotic Activity and Microtubule Interaction

In addition to its MDR-reversing properties, this compound, also referred to in some literature as welwistatin, exhibits potent antimitotic activity by directly interfering with the cellular microtubule network nih.gov. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer agents.

This compound acts as a microtubule-destabilizing agent. In vitro studies using purified tubulin demonstrated that the compound directly inhibits the polymerization of tubulin into microtubules nih.gov. At the cellular level, treatment of A-10 vascular smooth muscle cells with the compound resulted in a reversible and significant depletion of the cellular microtubule network nih.gov. This effect was specific to microtubules, as the actin microfilament network remained unaffected, indicating a targeted interaction with the tubulin cytoskeleton nih.gov. Further evidence of its mechanism comes from experiments where pretreatment of cells with the microtubule-stabilizing agent paclitaxel prevented the microtubule depolymerization induced by this compound nih.gov.

The disruption of microtubule dynamics directly impacts cell division. By inhibiting the proper formation of the mitotic spindle, this compound causes cells to arrest in the M-phase (mitosis) of the cell cycle nih.gov. In studies with SK-OV-3 human ovarian carcinoma cells and A-10 cells, a dose-dependent inhibition of cell proliferation was directly correlated with a significant increase in the percentage of cells in mitosis nih.gov. This mitotic arrest is a hallmark of antimitotic agents that interfere with microtubule function, ultimately preventing cell proliferation and potentially leading to apoptotic cell death.

Anticancer Activity at Cellular Level (Non-Clinical)

The dual mechanisms of MDR reversal and antimitotic activity contribute to the non-clinical anticancer profile of this compound. Its ability to inhibit the proliferation of cancer cells has been demonstrated in multiple cell lines. The compound shows dose-dependent inhibition of proliferation in SK-OV-3 human ovarian carcinoma cells nih.gov. This intrinsic cytotoxicity, combined with its ability to resensitize resistant cells to other chemotherapeutics, makes it a compound of significant interest in oncology research. By acting as both a direct antimitotic agent and an MDR modulator, this compound can circumvent multiple drug resistance and may be useful in treating drug-resistant tumors nih.gov.

Table 2: Summary of Non-Clinical Cellular Activities of this compound

| Cell Line | Observed Effect | Mechanism |

|---|---|---|

| MCF-7/ADR (Human Breast Adenocarcinoma) | Attenuated resistance to vinblastine, taxol, actinomycin D, etc. | P-gp Inhibition |

| SK-VLB-1 (Human Ovarian Carcinoma) | Increased accumulation of [3H]vinblastine | P-gp Inhibition |

| SK-OV-3 (Human Ovarian Carcinoma) | Dose-dependent inhibition of cell proliferation | Antimitotic Activity |

| A-10 (Vascular Smooth Muscle) | Reversible depletion of cellular microtubules; mitotic arrest | Microtubule Depolymerization |

Anti-Fungal Activity (with mechanistic aspects)

N-Methylthis compound has been identified as possessing anti-fungal properties. nih.gov While specific mechanistic studies on this particular compound are not extensively detailed in the available literature, the mechanism of its anti-fungal action can be inferred from the well-documented activities of the isothiocyanate (ITC) functional group. mostwiedzy.plmdpi.com Isothiocyanates are known to be highly reactive electrophilic compounds. mdpi.com This reactivity allows them to interact with and modify key biological molecules within fungal cells.

The primary mechanism is believed to involve the reaction of the electrophilic carbon atom of the isothiocyanate moiety with nucleophilic groups present in fungal biomolecules, particularly the thiol groups of cysteine residues in proteins and enzymes. mostwiedzy.plmdpi.com This interaction forms dithiocarbamates, leading to the inactivation of essential enzymes and disruption of critical cellular functions. mdpi.com This disruption can affect various pathways necessary for fungal survival.

Based on studies of other isothiocyanates like allyl isothiocyanate (AITC), potential mechanisms for this compound could include the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity, leading to cell death. Furthermore, ITCs have been shown to induce cell cycle arrest, for instance at the G2/M phase, which can trigger apoptosis in fungal cells. The generation of reactive oxygen species (ROS) is another potential mechanism, leading to oxidative stress and cellular damage.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its complex and unique molecular architecture. Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological function, provide critical insights into the features responsible for its potency.

The isothiocyanate (–N=C=S) group is a critical pharmacophore, largely responsible for the compound's potent biological effects. researchgate.net This moiety is a powerful electrophile, making it highly reactive towards nucleophiles such as the thiol groups found in the cysteine residues of proteins. mdpi.com This reactivity allows this compound to form covalent bonds with target enzymes or proteins within fungal cells, leading to their irreversible inhibition. mostwiedzy.pl This covalent modification is a key factor in its potent and often irreversible biological activity. The ability of the ITC group to inactivate proteins through this mechanism is a well-established driver of its bioactivity across various applications, including anti-cancer and antimicrobial functions. mdpi.comfoodandnutritionjournal.org

The welwitindolinone family comprises several related compounds, or congeners, that differ in their functional groups, such as the presence of an isothiocyanate versus an isonitrile (–N≡C), or variations in the core structure (e.g., welwitindolinone A vs. C). nih.govnih.gov Comparing the activities of these congeners provides valuable SAR insights.

While N-methylthis compound is known for its anti-fungal and multidrug resistance (MDR) reversing activities, other members of the family also exhibit significant biological effects. nih.govnih.gov Notably, studies on the extracts from the blue-green alga Hapalosiphon welwitschii indicated that the isonitrile-containing congeners were collectively responsible for much of the observed fungicidal activity. acs.org For instance, welwitindolinone A isonitrile was identified as a major contributor to the anti-fungal properties of the extracts. researchgate.net This suggests that both the isothiocyanate and isonitrile moieties are potent functional groups that confer anti-fungal activity, although their relative potencies can be influenced by the specific welwitindolinone backbone to which they are attached.

Interactive Data Table: Comparison of Welwitindolinone Congeners

| Compound | Key Functional Group | Primary Reported Biological Activity | Reference |

| N-Methylthis compound | Isothiocyanate | Anti-fungal, Reversal of P-glycoprotein-mediated MDR | nih.govnih.gov |

| Welwitindolinone A Isonitrile | Isonitrile | Anti-fungal | researchgate.net |

| N-Methylwelwitindolinone C Isonitrile | Isonitrile | Anti-fungal | acs.org |

| 3-Hydroxy-N-methylthis compound | Isothiocyanate | Antagonizes P-glycoprotein (inferred) | nih.govnih.gov |

Advanced Research Directions

Development of Novel Synthetic Methodologies for Related Scaffolds

The intricate, densely functionalized bicyclo[4.3.1]decane core of welwitindolinone C isothiocyanate has presented a formidable challenge to synthetic chemists for decades. nih.govnih.gov Overcoming this challenge has led to the development of a diverse array of innovative and elegant synthetic strategies. These methodologies not only provide access to the natural product and its analogues but also enrich the toolbox of modern organic synthesis for constructing other complex molecular frameworks. nih.gov

Initial efforts focused on assembling the core tetracyclic structure. One successful approach involves a convergent coupling between an indole (B1671886) iminium ion and a highly functionalized vinylogous silyl (B83357) ketene (B1206846) acetal, followed by an intramolecular palladium-catalyzed enolate arylation to form the seven-membered ring. nih.gov Another powerful strategy employs an indolyne cyclization to construct the challenging [4.3.1]-bicyclic ring system. nih.govnih.govacs.org This method involves the intramolecular addition of an enolate onto an in situ-generated "indolyne" intermediate, efficiently creating the core bicycle. nih.gov

Further innovations include a key alkylation–type 2 intramolecular Diels–Alder cascade reaction, which can form three new carbon-carbon bonds and establish five stereocenters in a single step. escholarship.org Researchers have also developed a Lewis acid-mediated alkylative coupling followed by a palladium-catalyzed enolate arylation to rapidly assemble the carbon core. acs.org The strategic installation of key functionalities, such as the C11 bridgehead isothiocyanate and the C13 vinyl chloride, often requires late-stage, highly selective reactions. nih.govnih.gov For instance, a late-stage intramolecular nitrene insertion has been used to functionalize the sterically congested C11 bridgehead carbon. nih.govnih.gov

The table below summarizes some of the key methodologies developed for the synthesis of the welwitindolinone scaffold.

| Synthetic Strategy | Key Reaction Type | Purpose | Reference(s) |

| Indolyne Cyclization | Pericyclic/Arylation | Construction of the bicyclo[4.3.1]decane core | nih.govnih.govacs.org |

| Enolate Arylation | Palladium-Catalyzed Coupling | Formation of the seven-membered ring | nih.govacs.org |

| Diels-Alder Cascade | Cycloaddition | Rapid assembly of the tetracyclic core and stereocenters | escholarship.org |

| Nitrene Insertion | C-H Activation/Insertion | Functionalization of the C11 bridgehead position | nih.govnih.gov |

| Vinylogous Mannich Reaction | Coupling/Cyclization | Formation of the tetracyclic core | nih.gov |

These diverse approaches highlight the creativity spurred by this complex target and provide robust platforms for the future synthesis of related compounds. nih.gov

Exploration of Undiscovered Biosynthetic Steps

The biosynthetic pathway of the welwitindolinones is not yet fully elucidated, but a plausible route has been proposed based on the co-isolation of related alkaloids like hapalindoles. illinois.edu It is hypothesized that these molecules derive from a common precursor, 12-epi-hapalindole E isonitrile. illinois.edu This intermediate is thought to arise from a chloronium ion-induced cyclization involving 3-((Z)-2'-isocyanoethenyl)indole and geranyl pyrophosphate. illinois.edu

According to the proposed pathway, an isocyano epoxide intermediate could lead to N-methylwelwitindolinone C isonitrile, the direct precursor to the isothiocyanate variant. illinois.edu The origin of the unique isothiocyanate group itself is an area of active speculation. It is thought to be formed from the corresponding isonitrile, with the sulfur atom being incorporated from an inorganic sulfur-containing species. illinois.edu The isocyano group, in turn, is believed to originate from glycine (B1666218) and cyanide. illinois.edu Fully unraveling these biosynthetic steps, likely involving a cascade of enzymatic reactions, remains a significant goal. Understanding this natural synthetic strategy could unlock novel biocatalytic methods for producing these complex alkaloids and their analogues.

Elucidation of Broader Molecular Targets

The most well-documented biological activity of N-methylthis compound is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. nih.govnih.gov P-gp is an ATP-dependent efflux pump that, when overexpressed by cancer cells, actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their efficacy. acs.orgillinois.edu N-methylthis compound antagonizes this efflux activity, restoring the sensitivity of resistant cancer cells to various anticancer agents. acs.orgnih.gov Photoaffinity labeling studies have confirmed that the compound interacts directly with P-glycoprotein. nih.gov

Beyond its well-established role as an MDR-reversing agent, preliminary research suggests that this compound may have broader molecular targets. There is evidence that it can disrupt microtubule formation in carcinoma cells, leading to cell cycle arrest. illinois.edu This suggests a mechanism of action that could be cytotoxic in its own right, separate from its P-gp inhibitory function. The exploration of these and other potential molecular targets is a key area for future research, which could reveal new therapeutic applications for this class of compounds.

Design and Synthesis of Potent Analogues with Modified Activities

The total syntheses of this compound have enabled access to the natural product and have also paved the way for the design and synthesis of novel analogues with potentially modified or improved activities. acs.org By altering the functional groups on the complex scaffold, researchers can probe structure-activity relationships and develop compounds with different biological profiles.

For example, the isothiocyanate moiety appears crucial for potent P-gp inhibition. An analogue where the isothiocyanate group is replaced by an isonitrile was found to be inactive in reversing MDR. nih.gov In contrast, the non-methylated version, this compound, demonstrated weaker but still significant reversing activity compared to its N-methylated counterpart. nih.gov

Synthetic routes have also been developed to produce more highly oxidized congeners, such as 3-hydroxy-N-methylthis compound. nih.govacs.org The biological activities of these oxidized analogues had not been previously evaluated due to their scarcity from natural sources. nih.govacs.org Total synthesis now provides access to these compounds for comprehensive biological screening, which may uncover new activities or improved properties. acs.org The ability to generate these analogues is crucial for optimizing the therapeutic potential of the welwitindolinone scaffold.

The table below details the comparative MDR-reversing activity of key welwitindolinone analogues.

| Compound | Key Structural Feature | MDR Reversing Activity | Reference(s) |

| N-methylthis compound | N-methyl, Isothiocyanate | Potent | nih.gov |

| This compound | H at N1, Isothiocyanate | Weaker than N-methyl analogue | nih.gov |

| N-methylwelwitindolinone C isonitrile | N-methyl, Isonitrile | Inactive | nih.gov |

| 3-hydroxy-N-methylthis compound | C3-hydroxyl group | Not yet fully assayed | nih.govacs.org |

This ongoing research into novel analogues holds the promise of developing next-generation compounds with enhanced efficacy and new therapeutic applications.

Q & A

Q. What are the key synthetic strategies for constructing the bicyclo[4.3.1]decane framework in welwitindolinone C isothiocyanate?

The bicyclo[4.3.1]decane core is typically assembled via indolyne cyclization or palladium-catalyzed enolate arylation . For example, Huters et al. used an indolyne intermediate to form the scaffold through a [2+2] cycloaddition, followed by ring expansion . Rawal's approach employed a Lewis acid-mediated coupling of a silyl enol ether with a bromoindole, followed by intramolecular palladium-catalyzed cyclization to establish the bicyclic structure . Critical steps include stereochemical control at the C3 and C11 bridgehead carbons, often achieved through chiral auxiliaries or asymmetric catalysis.

Q. How does the isothiocyanate group influence the biological activity of welwitindolinone C?

The isothiocyanate group at C11 is essential for reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). Studies in SK-VLB-1 and MCF-7/ADR cancer cell lines showed that derivatives lacking this group (e.g., isonitrile analogs) lost activity entirely . The isothiocyanate likely interacts with cysteine residues in P-gp, inhibiting efflux of chemotherapeutics like vinblastine and paclitaxel. Activity is quantified via radiolabeled drug accumulation assays and cytotoxicity enhancement in MDR models .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- X-ray crystallography : Resolves stereochemical ambiguities, particularly at the C3 and C11 positions (e.g., confirmation of the bicyclo[4.3.1]decane framework) .

- NMR spectroscopy : Assigns regiochemistry of vinyl chloride and oxindole moieties .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas of sensitive intermediates, such as diazo ketones and isothiocyanate derivatives .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this compound, and how are they addressed?

The C3 and C11 positions are prone to epimerization due to strain in the bicyclic system. Computational studies (DFT PBEPBE/6-311G*) revealed that the natural C3β-H configuration is 3.9 kcal/mol more stable than its epimer . Strategies to mitigate epimerization include:

Q. How do late-stage oxidation methods impact the installation of the isothiocyanate group?

The isothiocyanate is introduced via Curtius rearrangement of an acyl azide or oxime functionalization . For example, Komine et al. converted an oxime intermediate to the isothiocyanate using thiophosgene under rigorously anhydrous conditions to avoid hydrolysis . Alternative routes employ CS(imid)₂ to directly convert amines to isothiocyanates, though yields are variable (27–76%) depending on steric hindrance .

Q. What biosynthetic pathways and gene clusters are associated with welwitindolinone production?

Welwitindolinones are produced in Hapalosiphon welwitschii via a shared pathway with hapalindoles. Key enzymes include:

- WelM : An N-methyltransferase responsible for methylating the indole nitrogen .

- WelO1–5 : Non-heme iron-dependent oxygenases that oxidize hapalindole precursors to form the oxindole and bridgehead functional groups . Gene knockout studies and heterologous expression in Anabaena spp. have validated these roles .

Methodological Notes

- Contradictory Data : While Rawal's palladium-catalyzed method achieves higher yields for early intermediates, Baran's rhodium-mediated approach offers better stereocontrol but requires stringent anhydrous conditions .

- Biological Assays : Standardize MDR-reversal assays using SK-VLB-1 cells with [³H]-vinblastine accumulation as the primary endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.